H-Ala-Gly-Asp-Val-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Ala-Gly-Asp-Val-OH is a tetrapeptide consisting of the amino acids alanine, glycine, aspartic acid, and valine Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Gly-Asp-Val-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid (valine) to a solid resin. Each subsequent amino acid (aspartic acid, glycine, and alanine) is added in a stepwise manner, with protective groups used to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .
Analyse Chemischer Reaktionen
Types of Reactions
H-Ala-Gly-Asp-Val-OH: can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation and Reduction: Modifying specific amino acid residues within the peptide.
Substitution: Replacing one amino acid with another to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Major Products Formed
The primary products formed from these reactions are modified peptides or individual amino acids, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
H-Ala-Gly-Asp-Val-OH: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of peptide-based materials and biotechnological applications
Wirkmechanismus
The mechanism by which H-Ala-Gly-Asp-Val-OH exerts its effects depends on its specific biological activity. Peptides can interact with receptors, enzymes, or other proteins, influencing various cellular pathways. The exact molecular targets and pathways involved would depend on the context of its use and the specific biological processes being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Lys-Ala-Val-Gly-OH: Another tetrapeptide with immunostimulatory activity.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A peptide with different amino acid composition and potential biological activities.
Uniqueness
H-Ala-Gly-Asp-Val-OH: is unique due to its specific amino acid sequence, which determines its structure and function. The presence of aspartic acid and valine may confer particular biological properties that distinguish it from other peptides .
Eigenschaften
Molekularformel |
C14H24N4O7 |
---|---|
Molekulargewicht |
360.36 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H24N4O7/c1-6(2)11(14(24)25)18-13(23)8(4-10(20)21)17-9(19)5-16-12(22)7(3)15/h6-8,11H,4-5,15H2,1-3H3,(H,16,22)(H,17,19)(H,18,23)(H,20,21)(H,24,25)/t7-,8-,11-/m0/s1 |
InChI-Schlüssel |
RNOHPFPLSXPVKT-LAEOZQHASA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.